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molecular formula C10H10N2O2 B8315817 3-benzyl-4-methyl-1,2,4-oxadiazol-5(4H)-one

3-benzyl-4-methyl-1,2,4-oxadiazol-5(4H)-one

Cat. No. B8315817
M. Wt: 190.20 g/mol
InChI Key: PEADFXIZRFVTIP-UHFFFAOYSA-N
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Patent
US03959259

Procedure details

35.2 g. (0.2 moles) of 3-(phenylmethyl)-1,2,4-oxadiazol-5(4H)-one obtained in Example 1 (a) are dissolved in 100 ml of methanol and 110 ml. (0.22 moles) of 2N sodium methylate solution are added. The solution is evaporated to dryness and the residue is dissolved in 200 ml. of anhydrous dimethylformamide. 35.5 g. (0.25 moles) of methyl iodide are added dropwise while cooling with ice water and stirring. The reaction mixture warms slightly and is stirred overnight at room temperature. The reaction mixture is concentrated and the residue is treated with water and acidified with 2N hydrochloric acid. The crystals are filtered under suction, triturated with sodium bicarbonate solution while still moist, again filtered under suction, and washed with water. 33.6 g. of 4-methyl-3-(phenylmethyl)-1,2,4-oxadiazol-5(4H)-one are obtained, m.p. 105°-107°. After recrystallizing twice from isopropanol the m.p. is 110°-112°.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]2[NH:12][C:11](=[O:13])[O:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][O-].[Na+].CI>CO>[CH3:14][N:12]1[C:11](=[O:13])[O:10][N:9]=[C:8]1[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=NOC(N1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
0.22 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml
STIRRING
Type
STIRRING
Details
is stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with water
FILTRATION
Type
FILTRATION
Details
The crystals are filtered under suction
CUSTOM
Type
CUSTOM
Details
triturated with sodium bicarbonate solution while still moist,
FILTRATION
Type
FILTRATION
Details
again filtered under suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NOC1=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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